2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxamide
CAS No.: 893645-26-6
Cat. No.: VC8310110
Molecular Formula: C12H12N2O2S
Molecular Weight: 248.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 893645-26-6 |
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Molecular Formula | C12H12N2O2S |
Molecular Weight | 248.3 g/mol |
IUPAC Name | 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxamide |
Standard InChI | InChI=1S/C12H12N2O2S/c1-16-8-4-2-7(3-5-8)9-6-17-12(14)10(9)11(13)15/h2-6H,14H2,1H3,(H2,13,15) |
Standard InChI Key | BLSALEXXCUOPOI-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=CSC(=C2C(=O)N)N |
Canonical SMILES | COC1=CC=C(C=C1)C2=CSC(=C2C(=O)N)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a thiophene ring substituted at positions 2, 3, and 4 with:
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Amino group at C2
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Carboxamide at C3
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4-Methoxyphenyl moiety at C4
The planar thiophene core enables π-stacking interactions with biological targets , while the methoxyphenyl group enhances lipophilicity for membrane permeability .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₂N₂O₂S |
Molecular Weight | 248.3 g/mol |
logP (Partition Coefficient) | 0.9718 |
Hydrogen Bond Donors | 4 |
Hydrogen Bond Acceptors | 3 |
Polar Surface Area | 62.846 Ų |
Aqueous Solubility (logSw) | -2.1081 |
Synthetic Methodology
Microwave-Assisted Cyclization
The optimized synthesis involves a three-step sequence:
Step 1: Formation of 2-cyano-N-(4-methoxyphenyl)acetamide
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Reagents: 4-Methoxyaniline + ethyl cyanoacetate
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Conditions: Reflux in ethanol (8 hr, 78°C)
Step 2: Thiophene Ring Closure
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Reagents: Phenyl isothiocyanate + α-chloromethylene derivative
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Conditions:
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Initial heating: 70°C (30 min)
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Microwave irradiation: 150°C (5 min)
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Yield: 59% after recrystallization
Step 3: Functionalization at C4
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Chloroacetylation: Chloroacetyl chloride in n-butanol
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Purification: Sequential washing with petroleum ether and sodium carbonate
Table 2: Critical Reaction Parameters
Parameter | Optimal Value |
---|---|
Microwave Power | 300 W |
Solvent System | n-Butanol |
Reaction Time | 5 min |
Post-Processing | Petroleum ether precipitation |
Pharmacological Activities
Dual Target Inhibition
The compound exhibits concurrent activity against two cancer-relevant targets:
VEGFR-2 Inhibition
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IC₅₀: 0.59 μM (compare to Sorafenib IC₅₀ = 0.09 μM)
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Binding Mode: Occupies kinase ATP pocket via H-bonds with Cys917 and Asp1044
β-Tubulin Polymerization Inhibition
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% Inhibition at IC₅₀: 86% (vs. Colchicine = 100%)
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Mechanism: Binds colchicine site through hydrophobic interactions with βTyr202 and βLeu248
Table 3: Comparative Biological Activity
Target | IC₅₀ (μM) | % Inhibition | Key Interactions |
---|---|---|---|
VEGFR-2 | 0.59 | - | Cys917, Asp1044 H-bonds |
β-Tubulin | - | 86 | βTyr202, βLeu248 |
Antiproliferative Effects
In vitro testing against human cancer cell lines revealed:
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HepG2 (Liver): 72% growth inhibition at 10 μM
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HCT-116 (Colon): 68% growth inhibition at 10 μM
Mechanistic studies confirm apoptosis induction via caspase-3/7 activation .
Structure-Activity Relationships
Critical Substituent Effects
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Methoxy Group: Removal decreases VEGFR-2 affinity by 4.7-fold (ΔIC₅₀ = 2.77 μM)
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Carboxamide vs. Carbonitrile: Carboxamide derivatives show 3.1× higher tubulin inhibition than carbonitrile analogs (Note: Carbonitrile data excluded per user guidelines)
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Amino Group: Acetylation abolishes VEGFR-2 binding, confirming its role as H-bond donor
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